Cas no 2077-46-5 (1,2,4-trichloro-3-methylbenzene)
1,2,4-trichloro-3-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Trifluoro-3-methylbenzene
- 1,2,4-Trichloro-3-methylbenzene
- 2,3,6-Trichlorotoluene
- 1,2,4-trichloro-3-methyl-benzen
- 1-Methyl-2,3,6-trichlorobenzene
- 2,3,4-TRI-O-ACETYL-D-ARABINOPYRANOSYL BROMIDE
- 2,3,6-trichloro-toluen
- 2,3,6-trichloro-toluene
- 2,3,6-Trichlortoluol
- 2,3,6-trichorotoluene
- 2,3,6-Trifluorotoluene
- BENZENE,1,2,4-TRICHLORO-3-MET
- toluene,2,3,6-trichloro
- UNII-19M2L15Z6U
- DTXSID8047767
- AS-46111
- NS00026734
- SCHEMBL900037
- Toluene,3,6-trichloro-
- Benzene, 1-methyl-2,3,6-trichloro-
- CS-0190793
- NSC155908
- Toluene, 2,3,6-trichloro-
- AKOS006230076
- EINECS 218-202-4
- BRN 2327397
- 4-05-00-00819 (Beilstein Handbook Reference)
- 2077-46-5
- NSC 155908
- CAA07746
- Benzene,2,4-trichloro-3-methyl-
- FT-0609475
- 2,6-Trichlorotoluene
- Q22829062
- AM83053
- UZYYBZNZSSNYSA-UHFFFAOYSA-N
- CL8814
- 1,2,4-Trichloro-3-methylbenzene #
- 2,3,6-Trichlorotoluene 10 microg/mL in Methanol
- 19M2L15Z6U
- MFCD00013623
- NSC-155908
- Benzene, 1,2,4-trichloro-3-methyl-
- 2,3,6-TCT
- DB-019689
- DTXCID3027748
- 1,2,4-trichloro-3-methylbenzene
-
- MDL: MFCD12922564
- Inchi: 1S/C7H5Cl3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
- InChI Key: UZYYBZNZSSNYSA-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1C)Cl)Cl
Computed Properties
- Exact Mass: 193.94600
- Monoisotopic Mass: 193.946
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Colorless neutral crystals
- Density: 1.3950 (estimate)
- Melting Point: 35.64°C (estimate)
- Boiling Point: 230.4°C (estimate)
- Flash Point: 147.6±21.5 °C
- Refractive Index: 1.5670 (estimate)
- PSA: 0.00000
- LogP: 3.95520
- Solubility: Insoluble in water, soluble in hot ordinary solvents,
- Vapor Pressure: No data available
1,2,4-trichloro-3-methylbenzene Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
- RTECS:XT9300000
-
Hazardous Material Identification:
- Risk Phrases:R22
- Packing Group:III
- Packing Group:III
- Storage Condition:Store at 4 ° C, -4 ° C is better
1,2,4-trichloro-3-methylbenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,2,4-trichloro-3-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T859723-1g |
2,3,6-Trichlorotoluene |
2077-46-5 | ≥98% | 1g |
705.60 | 2021-05-17 | |
| TRC | T353265-100mg |
2,3,6-Trichlorotoluene |
2077-46-5 | 100mg |
$ 59.00 | 2023-09-05 | ||
| TRC | T353265-250mg |
2,3,6-Trichlorotoluene |
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$ 111.00 | 2023-09-05 | ||
| TRC | T353265-1g |
2,3,6-Trichlorotoluene |
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$ 201.00 | 2023-09-05 | ||
| Chemenu | CM342646-5g |
2,3,6-Trichlorotoluene |
2077-46-5 | 95%+ | 5g |
$315 | 2022-06-12 | |
| Chemenu | CM342646-10g |
2,3,6-Trichlorotoluene |
2077-46-5 | 95%+ | 10g |
$543 | 2022-06-12 | |
| Chemenu | CM342646-25g |
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2077-46-5 | 95%+ | 25g |
$1072 | 2022-06-12 | |
| eNovation Chemicals LLC | D509765-1g |
1,2,4-Trifluoro-3-Methylbenzene |
2077-46-5 | 97% | 1g |
$180 | 2024-05-24 | |
| eNovation Chemicals LLC | D509765-5g |
1,2,4-Trifluoro-3-Methylbenzene |
2077-46-5 | 97% | 5g |
$292 | 2024-05-24 | |
| TRC | T353265-1000mg |
2,3,6-Trichlorotoluene |
2077-46-5 | 1g |
$201.00 | 2023-05-17 |
1,2,4-trichloro-3-methylbenzene Suppliers
1,2,4-trichloro-3-methylbenzene Related Literature
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1. 270. The nuclear chlorination of toluene: 2 : 3 : 4- and 2 : 3 : 6-trichlorotolueneH. C. Brimelow,R. L. Jones,T. P. Metcalfe J. Chem. Soc. 1951 1208
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2. CXXXIV.—The chlorination of the dichlorotoluenes in presence of the aluminium-mercury couple. The constitution of the trichlorotoluenesJulius B. Cohen,Henry D. Dakin J. Chem. Soc. Trans. 1902 81 1324
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3. CXXX.—The chlorination of the trichlorotoluenes in presence of the aluminium-mercury couple. The constitution of the tetrachlorotoluenes. Part VJulius Berend Cohen,Henry Drysdale Dakin J. Chem. Soc. Trans. 1904 85 1274
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4. Halogeno-o-phenylenediamines and derived heterocycles. Part I. Reductive fission of benzotriazoles to o-phenylenediaminesD. E. Burton,A. J. Lambie,D. W. J. Lane,G. T. Newbold,A. Percival J. Chem. Soc. C 1968 1268
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5. XLI.—The action of sodium hypochlorite on the aromatic sulphonamidesHenry Stanley Raper,John Thomas Thompson,Julius Berend Cohen J. Chem. Soc. Trans. 1904 85 371
Additional information on 1,2,4-trichloro-3-methylbenzene
Chemical Profile of 1,2,4-trichloro-3-methylbenzene (CAS No. 2077-46-5)
1,2,4-trichloro-3-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 2077-46-5, is a halogenated aromatic compound that has garnered significant attention in the field of organic synthesis and industrial applications. This trichloromethyl-substituted benzene derivative exhibits a unique structural framework that makes it a valuable intermediate in the production of various specialty chemicals, pharmaceuticals, and agrochemicals. The presence of three chlorine atoms and a methyl group at specific positions on the benzene ring imparts distinct reactivity and electronic properties, which are exploited in multiple synthetic pathways.
The chemical structure of 1,2,4-trichloro-3-methylbenzene consists of a benzene core substituted with three chlorine atoms at the 1, 2, and 4 positions, along with a methyl group at the 3-position. This arrangement creates a highly electron-withdrawing environment around the ring, influencing its interaction with various reagents and catalysts. The compound’s high chlorination degree enhances its utility as a building block in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing complex molecular architectures.
In recent years, research has highlighted the role of 1,2,4-trichloro-3-methylbenzene as a precursor in the synthesis of biologically active molecules. For instance, studies have demonstrated its application in generating substituted biphenyl derivatives, which are known for their pharmacological properties. The compound’s ability to undergo selective functionalization has been leveraged to develop novel scaffolds for drug discovery programs targeting neurological disorders and infectious diseases. The chlorine atoms serve as handles for further derivatization, enabling chemists to introduce diverse functional groups while maintaining the core aromatic system.
Industrial applications of 1,2,4-trichloro-3-methylbenzene extend beyond pharmaceuticals to include the production of dyes, pigments, and corrosion inhibitors. Its stability under various reaction conditions makes it a preferred choice for synthesizing polymers with enhanced thermal and chemical resistance. Moreover, researchers have explored its use in catalytic processes where it acts as a ligand or co-catalyst in transition-metal-mediated reactions. The compound’s electron-deficient nature facilitates its participation in oxidation and reduction reactions, contributing to efficient synthetic methodologies.
The latest advancements in green chemistry have also influenced the utilization of 1,2,4-trichloro-3-methylbenzene. Innovations in solvent-free reactions and microwave-assisted synthesis have improved the efficiency of processes involving this compound, reducing waste generation and energy consumption. Additionally, efforts to develop more sustainable synthetic routes have led to the exploration of biocatalytic methods for producing derivatives of 1,2,4-trichloro-3-methylbenzene, aligning with global initiatives to minimize environmental impact.
From an academic perspective, 1,2,4-trichloro-3-methylbenzene continues to be a subject of interest in mechanistic studies due to its complex reactivity patterns. Researchers are investigating how electronic effects and steric hindrance influence its participation in various organic transformations. These studies not only enhance our understanding of fundamental chemical principles but also provide insights into optimizing synthetic strategies for large-scale production. The compound’s role as a model system for studying halogenated aromatic compounds has contributed significantly to advancements in computational chemistry and molecular modeling.
The safety profile of 1,2,4-trichloro-3-methylbenzene is another critical aspect that has been extensively studied. While handling this compound requires adherence to standard laboratory protocols due to its potential irritant properties upon exposure to skin or inhalation pathways, its toxicity profile is well-documented compared to other halogenated aromatics. Regulatory agencies have established guidelines for its safe use in industrial settings based on extensive toxicological data. This underscores the importance of proper risk assessment when incorporating this chemical into research or manufacturing processes.
In conclusion,1 ,2 ,4 -trichloro -3 -methyl benzene (CAS No .2077 -46 -5) remains an indispensable intermediate in modern chemical synthesis . Its versatility , coupled with ongoing research into novel applications , ensures that it will continue to play a pivotal role in advancing both academic knowledge and industrial innovation . As methodologies evolve toward greater sustainability , this compound’s adaptability positions it as a cornerstone material for future developments across multiple scientific disciplines .
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